2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone can be synthesized through the bromination of 1-(2,4,6-trihydroxyphenyl)ethanone. The reaction typically involves the use of bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination of the ethanone group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted ethanones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various biochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-hydroxyphenyl)ethanone: Similar in structure but with different substitution patterns.
2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of hydroxyl groups.
2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone: Contains a fluorine atom instead of additional hydroxyl groups .
Uniqueness
2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to the presence of three hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7BrO4 |
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Molecular Weight |
247.04 g/mol |
IUPAC Name |
2-bromo-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7BrO4/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2,10-12H,3H2 |
InChI Key |
YSKFIOATMBLNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)CBr)O)O |
Origin of Product |
United States |
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